The compound 2-Benzhydrylsulfonylacetic acid and its derivatives have been the subject of various research studies due to their potential applications in medicinal chemistry. Benzhydryl motifs are commonly found in molecules with significant pharmacological activity, and their manipulation through chemical synthesis has allowed for the development of compounds with diverse biological activities. The studies provided explore the synthesis of benzhydryl-containing compounds and their inhibitory effects on various enzymes, which could lead to the development of new therapeutic agents.
Benzhydryl-containing compounds have been shown to interact with enzymes such as carbonic anhydrases and H+/K(+)-ATPase, which are crucial in physiological processes. For instance, ureido-substituted benzenesulfonamides have demonstrated potent inhibition of carbonic anhydrase isoforms, particularly those associated with tumors, such as hCAs IX and XII2. These inhibitors work by binding to the zinc ion in the enzyme's active site, which is essential for its catalytic activity. Similarly, N-substituted 2-(benzhydryl- and benzylsulfinyl)nicotinamides have been found to inhibit gastric H+/K(+)-ATPase, an enzyme responsible for acid secretion in the stomach. These compounds convert into active forms in the acidic environment of the parietal cell, leading to the inhibition of gastric acid secretion3. Secondary and tertiary benzenesulfonamides have also been investigated for their inhibitory action against cytosolic human carbonic anhydrase isoforms I and II, with the suggestion that they may bind differently from primary sulfonamides, possibly at the entrance of the active site4. Furthermore, tertiary substituted (fluorinated) benzenesulfonamides have shown strong selectivity toward tumor-associated hCA IX, indicating a potential new mode of carbonic anhydrase inhibition by sulfonamides5.
The research into benzhydryl-containing compounds has revealed their potential applications in various fields, particularly in the development of pharmaceuticals for treating diseases. The synthesis of benzhydrylamines through base-mediated intramolecular arylation has opened pathways for creating advanced intermediates for nitrogenous heterocycles, which are important structures in many drugs1. The inhibition of carbonic anhydrases by ureido-substituted benzenesulfonamides has shown promise in the development of antimetastatic drugs for breast cancer, as one compound significantly inhibited the formation of metastases in a model of breast cancer metastasis2. The gastric H+/K(+)-ATPase inhibitors synthesized from N-substituted 2-(benzhydryl- and benzylsulfinyl)nicotinamides could lead to new treatments for acid-related gastrointestinal disorders, with some compounds showing potent inhibitory activities and stability3. The secondary/tertiary benzenesulfonamides that inhibit cytosolic human carbonic anhydrase isoforms could be used as leads for generating carbonic anhydrase inhibitors (CAIs) with a distinct mechanism of action, potentially useful in treating conditions like glaucoma, epilepsy, and obesity4. Lastly, the selective inhibition of hCA IX by fluorinated tertiary benzenesulfonamides without affecting hCA II suggests a novel approach to targeting tumor-associated enzymes, which could be beneficial in cancer therapy5.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: